

The Pharmacokinetic Profile of VTP50469: An In-Depth Technical Guide

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Abstract

VTP50469 is a potent and selective, orally bioavailable small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a critical dependency for the survival of leukemias with MLL rearrangements (MLL-r) and NPM1 mutations.[1][2] Preclinical studies have demonstrated its significant anti-leukemic activity in various in vitro and in vivo models.[2][3] This technical guide provides a comprehensive overview of the currently available pharmacokinetic data for VTP50469 and its close structural analog, revumenib (SNDX-5613), to inform ongoing research and drug development efforts. While specific quantitative pharmacokinetic parameters for VTP50469 are not extensively published, this guide synthesizes available preclinical and clinical data from analogous compounds to provide a representative profile.

Introduction to VTP50469

VTP50469 was developed through a structure-based drug design approach to create a potent and selective inhibitor of the menin-MLL interaction.[1] This interaction is crucial for the recruitment of the MLL fusion protein complex to chromatin, leading to the aberrant expression of leukemogenic genes such as HOXA9 and MEIS1.[4] By disrupting this interaction, VTP50469 effectively reverses this oncogenic gene expression program, inducing differentiation and apoptosis in leukemia cells.[1] VTP50469 is a close analog of revumenib (SNDX-5613), which is currently in clinical development.[2][3]



Mechanism of Action

VTP50469 competitively binds to a well-defined pocket on the menin protein, the same site that MLL and MLL-fusion proteins utilize for interaction. This direct inhibition disrupts the menin-MLL complex, leading to the dissociation of this complex from chromatin. The subsequent downregulation of target genes, such as MEIS1, serves as a key pharmacodynamic biomarker of **VTP50469** activity.[1]

Figure 1: Mechanism of Action of VTP50469.

Pharmacokinetics

Detailed preclinical pharmacokinetic data for **VTP50469** are not publicly available. However, the compound is described as orally bioavailable.[1] To provide a representative profile, this section includes data from other preclinical menin-MLL inhibitors and clinical data from its close analog, revumenib.

Preclinical Pharmacokinetics of Menin-MLL Inhibitors in Mice

The following table summarizes key pharmacokinetic parameters for other orally bioavailable menin-MLL inhibitors in mice, which may serve as a proxy for the expected profile of **VTP50469**.

| Compo und | Dose (mg/kg) | Route | Cmax (µM) | Tmax (h) | AUC (μM*h) | Oral Bioavail ability (F%) | Referen ce |
|--------------|-----------------|-------|--------------|-------------|---------------|-------------------------------------|---------------|
| MI-463 | 35 | p.o. | ~1.5 | ~2 | ~8 | ~45% | [4] |
| MI-503 | 60 | p.o. | ~4.5 | ~2 | ~25 | ~75% | [4] |
| MI-3454 | 100 | p.o. | ~10 | ~2 | ~60 | 77% | [5] |

Note: The values for Cmax, Tmax, and AUC are estimated from graphical data presented in the cited literature and should be considered approximate.



Clinical Pharmacokinetics of Revumenib (SNDX-5613)

The clinical pharmacokinetic profile of revumenib, a close analog of **VTP50469**, provides valuable insights.

| Parameter | Value (without strong CYP3A4 inhibitor) | Value (with strong CYP3A4 inhibitor) | Reference |
|---------------------------|---|---|-----------|
| Half-life (t½) | ~3.6 hours | ~7.5 hours | [6] |
| Apparent Clearance (CL/F) | 27 L/h | 7 L/h | [6] |
| Metabolism | Primarily by CYP3A4 | Primarily by CYP3A4 | [6] |
| Time to Steady State | 2-3 days | 2-3 days | [6] |

Experimental Protocols In Vivo Efficacy Studies in Patient-Derived Xenograft (PDX) Models

Objective: To evaluate the anti-leukemic activity of **VTP50469** in mouse models engrafted with human leukemia cells.

Animal Models: Immunodeficient mice (e.g., NSG) are engrafted with MLL-rearranged or NPM1-mutant leukemia cells from patients.

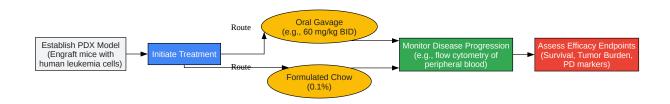
Dosing Regimens:

- Oral Gavage: VTP50469 is administered twice daily (BID) at doses ranging from 15 to 120 mg/kg.[1]
- Chow Formulation: **VTP50469** is mixed into the mouse chow at a concentration of 0.1%, resulting in a total daily dose of approximately 175 mg/kg/day.

Efficacy Endpoints:



- Reduction in leukemia burden in peripheral blood, bone marrow, and spleen.
- Prolongation of survival.
- Changes in pharmacodynamic markers (e.g., MEIS1 gene expression).



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Figure 2: In Vivo Efficacy Study Workflow.

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis

Objective: To establish the relationship between **VTP50469** plasma concentration and its biological effect.

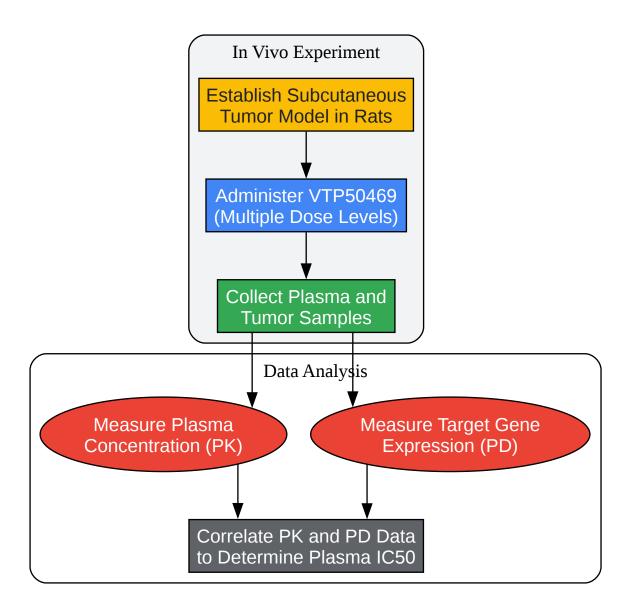
Model: Nude rats with subcutaneous MV4;11 tumors.

Procedure:

- Tumors are grown to approximately 250 mm³.
- Rats are treated with VTP50469 at various doses (e.g., 1.2, 6.0, 30 mg/kg) for a defined period (e.g., 4 days).[1]
- Plasma samples are collected to determine drug concentration.
- Tumor tissue is collected to measure the expression of target genes, such as MEIS1.



The plasma IC50 for target gene suppression is calculated by correlating drug concentration
with the level of gene expression inhibition.[1] For VTP50469, the plasma IC50 for MEIS1
suppression was determined to be 109 ± 15 nM.[1]



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Figure 3: PK/PD Experimental Workflow.

Discussion and Future Directions

VTP50469 is a promising, orally active menin-MLL inhibitor with demonstrated preclinical efficacy. While detailed pharmacokinetic studies for **VTP50469** are not yet in the public domain,



the available data on its in vivo activity and the clinical pharmacokinetic profile of its close analog, revumenib, provide a strong foundation for its continued development. Future publications of preclinical absorption, distribution, metabolism, and excretion (ADME) studies for **VTP50469** will be crucial for a complete understanding of its pharmacokinetic profile and for optimizing its clinical translation. The dose-proportional pharmacokinetics and the influence of CYP3A4 metabolism observed with revumenib are likely to be key considerations for the clinical development of **VTP50469**. Further research should also focus on elucidating the full pharmacokinetic profile in various preclinical species to support the design of first-in-human clinical trials.

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References

- 1. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syndax Announces Preclinical Results Supporting Development of its Portfolio of Menin Inhibitors In Mixed Lineage Leukemias | Syndax Pharmaceuticals, Inc. [ir.syndax.com]
- 3. Science Magazine Publishes Results from Preclinical Study on the Activity of Menin-MLL Inhibition for the Treatment of NPM1 Acute Myeloid Leukemia [prnewswire.com]
- 4. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
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